molecular formula C8H5BrCl2N4 B11773157 5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazol-4-amine

5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazol-4-amine

Cat. No.: B11773157
M. Wt: 307.96 g/mol
InChI Key: ZMRQANRGGVOHSR-UHFFFAOYSA-N
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Description

5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazol-4-amine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cycloaddition reaction between an azide and an alkyne

    Introduction of Bromine: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dichlorophenyl derivative reacts with the triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazol-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(2,4-dichlorophenyl)-2H-1,2,3-triazol-4-amine
  • 5-Bromo-2-(3,5-dichlorophenyl)-2H-1,2,3-triazol-4-amine
  • 5-Bromo-2-(2,5-difluorophenyl)-2H-1,2,3-triazol-4-amine

Uniqueness

5-Bromo-2-(2,5-dichlorophenyl)-2H-1,2,3-triazol-4-amine is unique due to the specific positioning of the bromine and dichlorophenyl groups, which can influence its reactivity, stability, and potential applications. The presence of these groups can also affect its interaction with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C8H5BrCl2N4

Molecular Weight

307.96 g/mol

IUPAC Name

5-bromo-2-(2,5-dichlorophenyl)triazol-4-amine

InChI

InChI=1S/C8H5BrCl2N4/c9-7-8(12)14-15(13-7)6-3-4(10)1-2-5(6)11/h1-3H,(H2,12,14)

InChI Key

ZMRQANRGGVOHSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N2N=C(C(=N2)Br)N)Cl

Origin of Product

United States

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